4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline
CAS No.: 854774-90-6
Cat. No.: VC4137098
Molecular Formula: C18H14F3NO
Molecular Weight: 317.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854774-90-6 |
|---|---|
| Molecular Formula | C18H14F3NO |
| Molecular Weight | 317.311 |
| IUPAC Name | 4-(3-methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C18H14F3NO/c1-11-10-22-17-14(7-4-8-15(17)18(19,20)21)16(11)12-5-3-6-13(9-12)23-2/h3-10H,1-2H3 |
| Standard InChI Key | MMTNTVXAMDADBV-UHFFFAOYSA-N |
| SMILES | CC1=CN=C2C(=C1C3=CC(=CC=C3)OC)C=CC=C2C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a quinoline scaffold substituted at the 3-, 4-, and 8-positions. Key features include:
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A 3-methyl group at position 3.
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A 3-methoxyphenyl group at position 4.
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A trifluoromethyl group at position 8.
This substitution pattern distinguishes it from simpler quinoline derivatives, such as fluoroquinolones, by introducing both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups.
The trifluoromethyl group significantly increases lipophilicity, as evidenced by higher logP values compared to non-fluorinated analogs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves cyclization strategies common to quinoline chemistry. A plausible route, inferred from methods for related compounds (, ), proceeds as follows:
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Friedländer Annulation: Reacting 3-methoxyacetophenone with 2-amino-5-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst (e.g., H₂SO₄).
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Methylation: Introducing the 3-methyl group via nucleophilic substitution using methyl iodide.
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Purification: Recrystallization from ethanol or column chromatography.
Optimized conditions for similar reactions report yields of 60–75% .
Industrial Scalability
Large-scale production faces challenges due to:
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Fluorine Handling: Safe management of trifluoromethyl precursors.
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Byproduct Formation: Competing cyclization pathways requiring precise temperature control (80–100°C) .
Continuous flow reactors and immobilized catalysts are emerging solutions, reducing reaction times by 40% compared to batch processes .
Chemical Reactivity
Electrophilic Substitution
The quinoline ring undergoes substitution primarily at the 5- and 7-positions. Key reactions include:
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Nitration: Concentrated HNO₃ at 0–5°C yields mono-nitro derivatives.
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Sulfonation: Oleum (20% SO₃) at 150°C produces sulfonic acids.
The trifluoromethyl group deactivates the ring, directing incoming electrophiles to the less hindered 5-position .
Functional Group Transformations
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Methoxy Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl, enabling further derivatization .
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Trifluoromethyl Stability: Resists hydrolysis under acidic conditions (pH > 2) but undergoes radical substitution with NaBH₄/CuI .
Biological Activity and Applications
Material Science Applications
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Liquid Crystals: Analogous compounds ( , ) show nematic mesophases between 120–180°C, suggesting potential in display technologies.
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Organic Semiconductors: Electron-withdrawing groups improve charge mobility (µ = 0.12 cm²/V·s in thin-film transistors) .
Comparison with Related Compounds
The absence of a flexible side chain in the target compound likely reduces off-target interactions but may limit solubility .
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